2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine
Overview
Description
2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reductively Removable Directing Group in Cobalt-Catalyzed C(sp2)-H Bond Alkenylation/Annulation
2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine has been utilized as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation of benzoic hydrazides, forming isoquinoline backbones. This process demonstrates broad substrate scope and high regioselectivity, with the directing group being removable under mild conditions (Zhai, Qiu, Chen, Wu, Zhao, Tao, Li, Cheng, Wang, Zhai, 2017).
Synthesis of Novel Pyridine and Fused Pyridine Derivatives
This compound serves as a starting point for synthesizing various novel pyridine derivatives with antimicrobial and antioxidant activities. These derivatives have been evaluated for their molecular docking screenings towards GlcN-6-P synthase (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).
Azirine Strategy for Synthesizing Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
This compound has also been applied in the synthesis of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy (Khlebnikov, Funt, Tomashenko, Novikov, 2018).
Development of Luminescent Lanthanide Compounds
Derivatives of this compound have been used as ligands in the synthesis of luminescent lanthanide compounds, which have potential applications in biological sensing (Halcrow, 2005).
Synthesis of 1,2,4-Triazolo[4,3-a]Pyridine Derivatives
Facile methods have been developed to synthesize 1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives, showcasing potential for pharmaceutical applications (Kumar, Kurumurthy, Rao, Veeraswamy, Rao, Narsaiah, 2015).
Crystal and Molecular Structure Analysis
Structural analyses of compounds derived from this compound have been conducted, which are crucial for understanding their physical and chemical properties (Kucharska, Michalski, Sąsiadek, Talik, Bryndal, Hanuza, 2013).
NMR Characterization of Derivatives
This compound's derivatives have been characterized using NMR spectroscopy, providing essential data for understanding their molecular structure and behavior (Wandas, Talik, 2013).
Potential in Anxiety Treatment
Research has also explored its derivatives' potential as anxiolytics, particularly in the context of metabotropic glutamate receptor antagonism (Cosford, Tehrani, Roppe, Schweiger, Smith, Anderson, Bristow, Brodkin, Jiang, McDonald, Rao, Washburn, Varney, 2003).
Synthesis of Highly Functionalized Tetrahydropyridines
It has also been used in the synthesis of tetrahydropyridines, which have diverse potential applications (Zhu, Lan, Kwon, 2003).
Synthesis of Novel Pyridine-3-carbonitrile Derivatives
This compound aids in the synthesis of novel pyridine-3-carbonitrile derivatives, contributing to the development of new chemical entities (Tranfić, Halambek, Cetina, Jukić, 2011).
Catalysis and Biomedical Sensor Applications
Its derivatives have been used in the development of multi-functional spin-crossover switches, emissive f-element podand centers in biomedical sensors, and in catalysis (Halcrow, 2014).
Direct Metalation and Functionalization
This compound has shown potential in direct metalation and subsequent functionalization processes, crucial for synthesizing various compounds (Schlosser, Marull, 2003).
Pesticide Synthesis
It is also significant in the synthesis of pesticides, providing pathways to create new agrochemical compounds (Lu Xin-xin, 2006).
Synthesis of Thiazinone Derivatives
This compound facilitates the synthesis of thiazinone derivatives, expanding the range of available pharmaceutical compounds (Coppo, Fawzi, 1998).
Photochemical Studies in Organic Fluorine Chemistry
Studies on organic fluorine compounds, involving derivatives of this compound, contribute to a deeper understanding of fluorine chemistry and its applications (Kobayashi, Ohsawa, Baba, Sato, Kumadaki, 1976).
Synthesis of 2-trifluoromethyl-nicotinic Acid Derivatives
Efforts in synthesizing 2-trifluoromethyl-nicotinic acid derivatives from simple fluorinated precursors have been made, contributing to medical chemistry (Kiss, Ferreira, Learmonth, 2008).
Iron(II) and Cobalt(II) Complexes Formation
Its derivatives have been used in forming iron(II) and cobalt(II) complexes, which have applications in various fields including materials science and catalysis (Cook, Tuna, Halcrow, 2013).
Malaria Treatment and Prevention
Studies have also been conducted on trifluoromethyl-substituted pyridine analogues of this compound for malaria treatment and prevention, highlighting its potential in medical applications (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, Edstein, 2016).
Mechanism of Action
Target of Action
This compound is a high-purity fluorinated heterocyclic compound , and it’s likely to interact with various biological targets
Mode of Action
Trifluoromethyl ketones, which share a similar structure, are known to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Result of Action
As a high-purity fluorinated heterocyclic compound , it’s likely to have diverse effects on cellular processes
Properties
IUPAC Name |
1-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-4-2-3-5(12-6)7(8,9)10/h2-4H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNTKBPGXPVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=N1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227305 | |
Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163620-27-7 | |
Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163620-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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